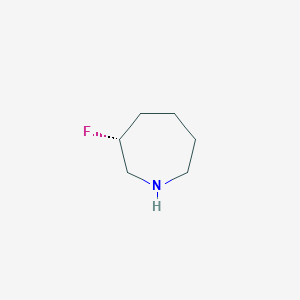
(3R)-3-Fluoroazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Fluoroazepane is a seven-membered heterocyclic compound containing a fluorine atom at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Fluorination of Azepane: : One common method involves the direct fluorination of azepane. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction typically proceeds at room temperature in an organic solvent like acetonitrile.
-
Cyclization of Fluoroalkylamines: : Another approach involves the cyclization of fluoroalkylamines. For instance, starting from 3-fluoro-1-aminopropane, cyclization can be induced using a strong base like sodium hydride in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of (3R)-3-Fluoroazepane often involves scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : (3R)-3-Fluoroazepane can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
-
Substitution: : The fluorine atom in this compound can be substituted with other nucleophiles. For example, nucleophilic substitution with thiols can yield thioether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Thi
Propriétés
Formule moléculaire |
C6H12FN |
|---|---|
Poids moléculaire |
117.16 g/mol |
Nom IUPAC |
(3R)-3-fluoroazepane |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2/t6-/m1/s1 |
Clé InChI |
KXEWKVSEVOAHDZ-ZCFIWIBFSA-N |
SMILES isomérique |
C1CCNC[C@@H](C1)F |
SMILES canonique |
C1CCNCC(C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[1,3]dioxole-5-carboxylic acid ((S)-1-hydrazinocarbonyl-2-methyl-propyl)-amide](/img/structure/B12850708.png)

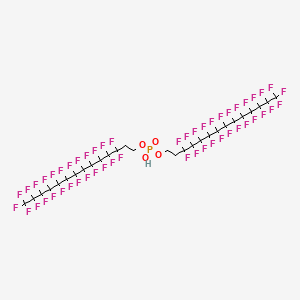
![Methyl 4-hydroxy-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12850734.png)
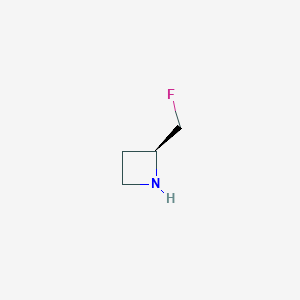
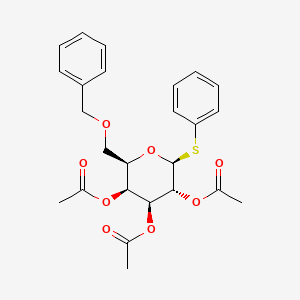
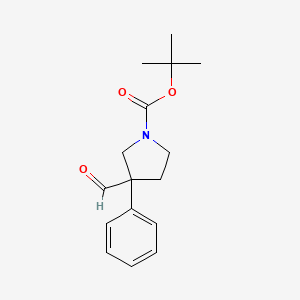
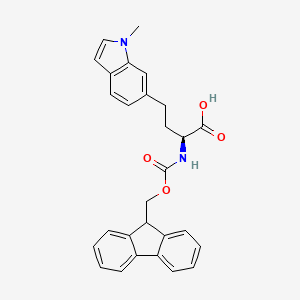
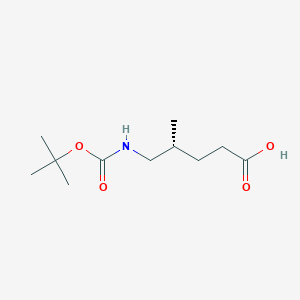
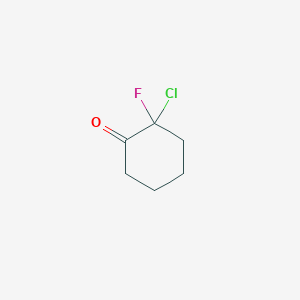
![1-[[3,5-Bis(trifluoromethyl)phenyl]methylsulfonylmethyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12850760.png)
![2-[(4-Phenylquinazolin-2-yl)amino]ethanol](/img/structure/B12850770.png)
![tert-Butyl N-[(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-yl]carbamate](/img/structure/B12850776.png)

